molecular formula C21H15ClN4O3 B2748628 N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105214-49-0

N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2748628
M. Wt: 406.83
InChI Key: PUWRTNUGQGVUCV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15ClN4O3 and its molecular weight is 406.83. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Corrosion Inhibition

N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide and its derivatives have been synthesized and evaluated for their corrosion inhibition properties. These compounds, synthesized via amidation reactions and 1,3-dipolar cycloaddition reactions, show significant corrosion prevention efficiencies, particularly in acidic and oil mediums, making them potential candidates for industrial applications in corrosion prevention (Yıldırım & Cetin, 2008).

Oxidation Reactivity and Chemical Synthesis

The oxidation reactivity and synthetic pathways involving N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide derivatives have been studied. These compounds undergo various oxidation reactions, generating products that have been characterized by spectroscopic methods, contributing to the field of organic synthesis and offering insights into reaction mechanisms (Pailloux et al., 2007).

Cleavage of NO Bonds

The photochemical cleavage of N-O bonds in related 1,2,4-oxadiazolines, leading to the formation of acetamidines, highlights a method of modifying the chemical structure under mild conditions. This process underscores the chemical versatility of compounds containing the 1,2,4-oxadiazole moiety and opens avenues for further chemical transformations (Srimannarayana et al., 1970).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical analysis of benzothiazolinone acetamide analogs, which share structural features with N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, reveals their potential in photovoltaic efficiency and ligand-protein interactions. This research not only sheds light on the electronic properties of these compounds but also explores their potential in dye-sensitized solar cells (DSSCs) and their interactions with biological targets, indicating a broad range of applications from renewable energy to biomedical research (Mary et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c22-16-10-4-5-11-17(16)23-18(27)13-26-12-6-9-15(21(26)28)20-24-19(25-29-20)14-7-2-1-3-8-14/h1-12H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWRTNUGQGVUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

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